molecular formula C20H32O4 B032287 5,15-Dihete CAS No. 82200-87-1

5,15-Dihete

Cat. No. B032287
CAS RN: 82200-87-1
M. Wt: 336.5 g/mol
InChI Key: UXGXCGPWGSUMNI-BVHTXILBSA-N
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Description

5,15-Dihydroxyeicosatetraenoic acid (5,15-DiHETE) is a biologically active metabolite of arachidonic acid formed through the lipoxygenase pathway. This compound is synthesized in various cells, including rat mononuclear cells and human leukocytes, and is implicated in inflammatory processes (Maas et al., 1982).

Synthesis Analysis

5,15-DiHETE is produced by the enzymatic double oxygenation of arachidonic acid, catalyzed by C-5 and C-15 lipoxygenases. The synthesis involves both hydroxyl groups deriving from molecular oxygen, indicating a complex enzymatic mechanism for its formation (Maas et al., 1982).

Molecular Structure Analysis

The molecular structure of 5,15-DiHETE has been elucidated through various analytical techniques, including ultraviolet and mass spectrometric analyses. The compound contains two hydroxyl groups with S-configuration, indicating specific enzymatic preferences during its biosynthesis (Maas et al., 1982).

Chemical Reactions and Properties

5,15-DiHETE participates in various biochemical pathways and has been shown to have biological activities that may contribute to inflammatory responses. Its formation is not limited to enzymatic pathways but can also be influenced by factors such as cell type and external stimuli (Gorman et al., 1985).

Physical Properties Analysis

The physical properties of 5,15-DiHETE, such as solubility and stability, play a crucial role in its biological functions and interactions within cellular environments. These properties are essential for understanding how 5,15-DiHETE behaves in biological systems and contributes to physiological and pathological processes.

Chemical Properties Analysis

5,15-DiHETE's chemical properties, including its reactivity and interactions with other molecules, are vital for its biological roles. Its ability to bind to specific receptors and initiate signaling pathways underscores its importance in regulating inflammation and immune responses (Vonakis & Vanderhoek, 1992).

Safety And Hazards

The safety data sheet for 5(S),15(S)-DiHETE indicates that it is not for human or veterinary use . More detailed safety and hazard information can be found in the SDS .

properties

IUPAC Name

(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXCGPWGSUMNI-BVHTXILBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157454
Record name (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,15-DiHETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,15-Dihete

CAS RN

82200-87-1
Record name (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82200-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,15-DiHETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
599
Citations
KC Nicolaou, SE Webber - Journal of the American Chemical …, 1984 - ACS Publications
The experimental fact can be rationalized by thermochemical kinetic considerations11 and the activation free energy response surface equations developed to correlate the rates of [3, 3]…
Number of citations: 79 pubs.acs.org
K PETRICH, P LUDWIG, H KÜHN… - Biochemical …, 1996 - portlandpress.com
(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) suppresses in ionophore-A23187-stimulated human polymorphonuclear leucocytes (PMN) the conversion of …
Number of citations: 51 portlandpress.com
C Chavis, P Chanez, I Vachier, J Bousquet… - Biochemical and …, 1995 - Elsevier
5-Lipoxygenase (5-LO) activation of human blood polymorphonuclear cells (PMN) from healthy subjects (HS) and from asthmatic patients (AP) was investigated comparing their …
Number of citations: 47 www.sciencedirect.com
DE Sok, T Chung, CJ Sih - Biochemical and Biophysical Research …, 1983 - Elsevier
Four isomers of 8,15-diHETE as well as 14,15-diHETEs are isolated and characterized after exposure of 15-HPETE to hemoglobin. It is found that 83% of the C-8 oxygen atoms in 8(R), …
Number of citations: 57 www.sciencedirect.com
E Thomas, JL Leroux, F Blotman, C Chavis - Inflammation Research, 1995 - Springer
The conversion of endogenous arachidonic acid (AA) by polymorphonuclear cells (PMN) from patients with rheumatoid arthritis (RA) was studied before (D0) and one day (D1) after …
Number of citations: 70 link.springer.com
RL Maas, J Turk, JA Oates, AR Brash - Journal of Biological Chemistry, 1982 - ASBMB
Elicited rat peritoneal mononuclear cells converted arachidonic acid to a new dihydroxy acid, 5(S), 15(S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-DiHETE). In this …
Number of citations: 130 www.jbc.org
SC Perry, T Horn, BE Tourdot, A Yamaguchi… - Biochemistry, 2020 - ACS Publications
The oxylipins, 5S,12S-dihydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid (5S,12S-diHETE) and 5S,15S-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5S,15S-diHETE), have been …
Number of citations: 16 pubs.acs.org
S Mulugeta, T Suzuki, NT Hernandez, M Griesser… - Journal of lipid …, 2010 - ASBMB
Biosynthesis of the prostaglandin endoperoxide by the cyclooxygenase (COX) enzymes is accompanied by formation of a small amount of 11R-hydroxyeicosatetraenoic acid (HETE), …
Number of citations: 31 www.jlr.org
JT O'Flaherty, MJ Thomas - Prostaglandins, Leukotrienes and Medicine, 1985 - Elsevier
Products of the 15-lipoxygenase pathway of arachidonate metabolism, prepared by techniques that effectively free them from contaminants, were examined for their ability to influence …
Number of citations: 32 www.sciencedirect.com
AR Green, C Freedman, J Tena, BE Tourdot, B Liu… - Biochemistry, 2018 - ACS Publications
The reaction of 5S,15S-dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) with human 5-lipoxygenase (LOX), human platelet 12-LOX, and human reticulocyte 15-LOX-1 was …
Number of citations: 27 pubs.acs.org

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